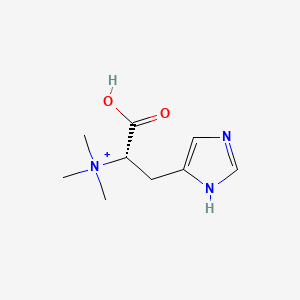

3-(phosphoacetamido)-L-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

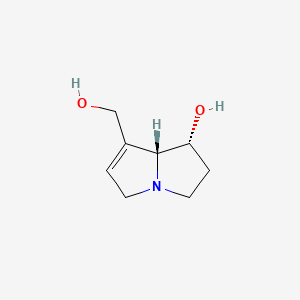

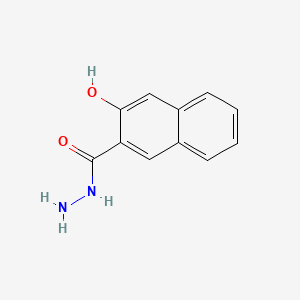

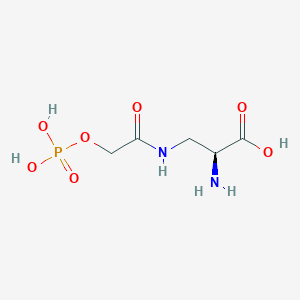

3-(phosphoacetamido)-L-alanine is an O-phosphoamino acid and a L-alanine derivative.

Scientific Research Applications

Inhibition and Structural Interactions

Inhibition of Bacterial Enzymes : (R)-1-Aminoethylphosphonic acid, a synthetic analogue of L-alanine, demonstrates antibacterial activity by inactivating Gram-positive bacterial alanine racemases. This inactivation results from the formation of an external aldimine with the pyridoxal 5‘-phosphate cofactor, altering enzyme structure and functionality (Stamper, Morollo, & Ringe, 1998).

Role in Protein Structure : Alanine-based peptides exhibit significant helix formation, influenced by the spacing and positions of charged residues. This study suggests that ion pairs or salt bridges involving alanine residues contribute to the stability of the alpha-helix in proteins (Marqusee & Baldwin, 1987).

Metabolic Engineering and Biocatalysis

Fermentative Production of Dipeptides : Escherichia coli strains expressing l-amino acid α-ligase (Lal) have been engineered for the fermentative production of dipeptides, including those involving alanine. This approach leverages the ATP-dependent combination of amino acids, showcasing the potential for large-scale synthesis of alanine-containing compounds (Tabata & Hashimoto, 2007).

Whole-Cell Biocatalytic Process : Development of efficient whole-cell biocatalysts in recombinant Escherichia coli for the bio-production of β-alanine (3-aminopropionic acid) from L-aspartate showcases a novel application of alanine and its derivatives in biocatalysis (Li et al., 2018).

Enzymatic Activity and Inhibition

- Inhibitory Effects on Enzymes : Analogues of alanine, including (3-amino-2-oxoalkyl)phosphonic acids, act as inhibitors of bacterial D-alanine:D-alanine ligase, a key enzyme in peptidoglycan synthesis. These compounds mimic enzyme intermediates, demonstrating a strategy for antibacterial drug design (Chakravarty et al., 1989).

Biochemical Synthesis and Analysis

- DNA Synthesis with HIV-1 Reverse Transcriptase : Sulf(on)ate and phosph(on)ate amino acid phosphoramidate analogues of deoxynucleotides, including 3-phosphono-L-alanine, have been synthesized as potential substrates for HIV-1 reverse transcriptase. This demonstrates the role of alanine derivatives in enzymatic synthesis of nucleic acids, contributing to antiviral research (Yang et al., 2011).

Sugar Metabolism Engineering

- Production of Amino Acid L-Alanine : Corynebacterium glutamicum was genetically engineered to produce L-alanine from sugar under oxygen deprivation. This research highlights the potential of alanine in microbial production systems and the metabolic engineering of organisms for specific amino acid synthesis (Jojima et al., 2010).

Molecular Characterization

- Characterization of Alanine Interactions : Solid state NMR methods have been used to characterize the molecular interface between alanine and inorganic surfaces, like silica. This provides insights into bioorganic-inorganic interactions, crucial for nanotechnology and biomimetics (Ben Shir et al., 2010).

properties

Product Name |

3-(phosphoacetamido)-L-alanine |

|---|---|

Molecular Formula |

C5H11N2O7P |

Molecular Weight |

242.12 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(2-phosphonooxyacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H11N2O7P/c6-3(5(9)10)1-7-4(8)2-14-15(11,12)13/h3H,1-2,6H2,(H,7,8)(H,9,10)(H2,11,12,13)/t3-/m0/s1 |

InChI Key |

JSJJKZQTMZKNCS-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)COP(=O)(O)O |

SMILES |

C(C(C(=O)O)N)NC(=O)COP(=O)(O)O |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)COP(=O)(O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.